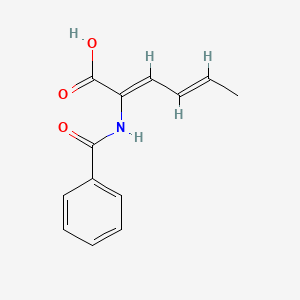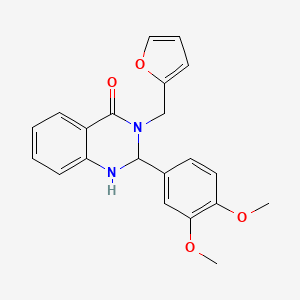![molecular formula C23H34N4O B5127505 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5127505.png)
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a mitochondria-targeted antioxidant that can penetrate the mitochondrial membrane and accumulate in the mitochondrial matrix. Once inside the mitochondria, 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol can scavenge ROS and prevent oxidative damage to mitochondrial DNA, lipids, and proteins. This can improve mitochondrial function and reduce cellular damage caused by oxidative stress.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been shown to have various biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, reducing inflammation, and protecting against cellular damage. It has also been shown to improve vascular function and reduce blood pressure in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments, including its high solubility in lipophilic solvents, its ability to penetrate the mitochondrial membrane, and its potential therapeutic applications. However, there are also some limitations to using 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol in lab experiments, including its high cost, potential toxicity at high concentrations, and the need for specialized equipment to measure mitochondrial function.
Direcciones Futuras
There are several future directions for research on 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including:
1. Investigating its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying its potential cardioprotective effects in animal models of heart disease.
3. Exploring its potential anti-cancer properties and its ability to sensitize cancer cells to chemotherapy.
4. Investigating its potential to improve mitochondrial function and reduce oxidative stress in aging populations.
5. Developing new formulations of 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol that can improve its bioavailability and reduce its potential toxicity.
In conclusion, 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol is a mitochondria-targeted antioxidant that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. There are several future directions for research on 2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, including investigating its potential therapeutic applications in neurodegenerative diseases, studying its potential cardioprotective effects, exploring its potential anti-cancer properties, investigating its potential to improve mitochondrial function in aging populations, and developing new formulations to improve its bioavailability.
Métodos De Síntesis
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol can be synthesized through a multi-step process that involves the reaction of 2,6-di-tert-butyl-4-hydroxyphenol with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid, followed by the addition of a mitochondrial targeting moiety. The final product is a yellowish powder that is highly soluble in lipophilic solvents.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic applications in various scientific fields, including neurology, cardiology, and oncology. It has been shown to have antioxidant and anti-inflammatory properties, and it can protect cells from oxidative damage caused by reactive oxygen species (ROS).
Propiedades
IUPAC Name |
2,6-ditert-butyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O/c1-22(2,3)18-14-17(15-19(20(18)28)23(4,5)6)16-26-10-12-27(13-11-26)21-24-8-7-9-25-21/h7-9,14-15,28H,10-13,16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIKOMOTTGBTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-11-(2-isopropoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5127435.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5127446.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5127454.png)

![5-{[(2-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5127471.png)
![6-ethyl-6-methyl-2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5127479.png)
![5-{3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5127488.png)
![3-{[(2,4-dimethylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5127489.png)

![3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile](/img/structure/B5127497.png)


![ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-N-methylglycinate](/img/structure/B5127522.png)